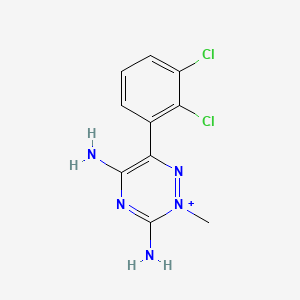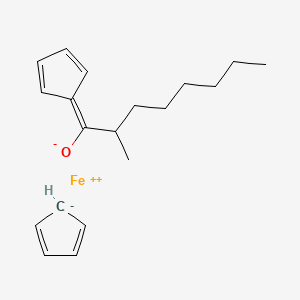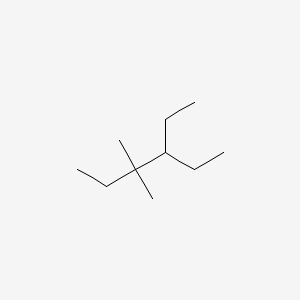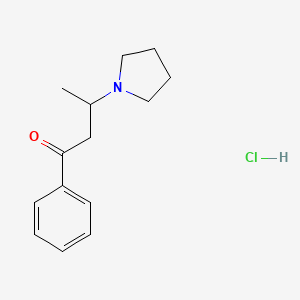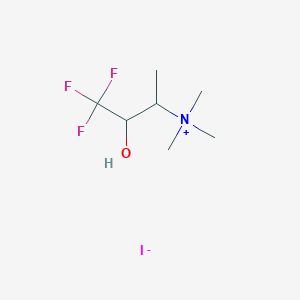
4,4,4-Trifluoro-3-hydroxy-N,N,N-trimethylbutan-2-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 3673 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Analyse Des Réactions Chimiques
NSC 3673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific reducing agents and conditions are employed to achieve this transformation.
Substitution: NSC 3673 can undergo substitution reactions where one functional group is replaced by another. This is often facilitated by the use of specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions with N-chlorosuccinimide can lead to the formation of chlorinated derivatives .
Applications De Recherche Scientifique
NSC 3673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: NSC 3673 is involved in studies related to cellular processes and molecular biology. It is used to investigate the effects of specific chemical modifications on biological systems.
Medicine: The compound has potential applications in drug development and therapeutic research. It is studied for its effects on specific molecular targets and pathways.
Industry: NSC 3673 is utilized in industrial processes that require specific chemical transformations. Its unique properties make it valuable in the production of certain materials and chemicals.
Mécanisme D'action
The mechanism of action of NSC 3673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular sites on target molecules, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
NSC 3673 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-chlorosuccinimide (NCS): Known for its use in halogenation reactions.
Busulfan: An alkylating agent used in medical applications.
Various small-molecule inhibitors: Used in eukaryotic protein synthesis.
NSC 3673 stands out due to its specific chemical properties and the range of reactions it can undergo. Its versatility in different scientific and industrial applications makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
5342-88-1 |
|---|---|
Formule moléculaire |
C7H15F3INO |
Poids moléculaire |
313.10 g/mol |
Nom IUPAC |
trimethyl-(4,4,4-trifluoro-3-hydroxybutan-2-yl)azanium;iodide |
InChI |
InChI=1S/C7H15F3NO.HI/c1-5(11(2,3)4)6(12)7(8,9)10;/h5-6,12H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CWGKZNOVKPWUIE-UHFFFAOYSA-M |
SMILES canonique |
CC(C(C(F)(F)F)O)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


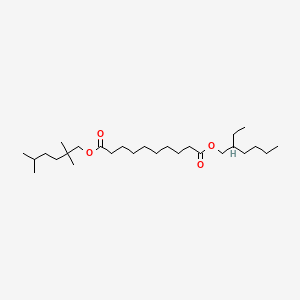
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

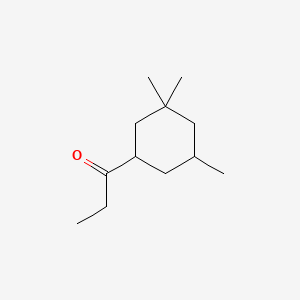

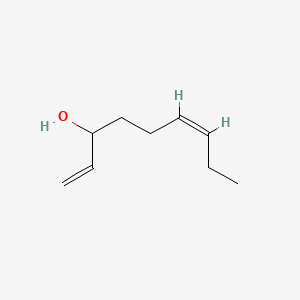

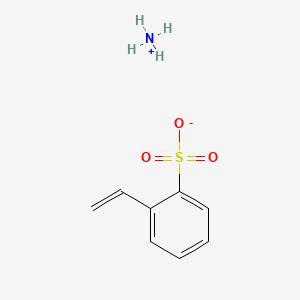

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
